molecular formula C66H54N4O2 B1498629 (R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol CAS No. 1620285-48-4

(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol

Cat. No.: B1498629
CAS No.: 1620285-48-4
M. Wt: 935.2 g/mol
InChI Key: CFKVCRKEUHNDTA-FDKJUCSVSA-N
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Description

The compound (R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol is a chiral bis-naphthol derivative characterized by its complex stereochemistry and functionalization. Its structure features two naphthol moieties linked via iminomethyl bridges, each substituted with isoindolin-2-yl and diphenylethyl groups.

Properties

IUPAC Name

3-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-1-[3-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H54N4O2/c71-65-55(39-67-61(45-21-5-1-6-22-45)63(47-25-9-3-10-26-47)69-41-51-31-13-14-32-52(51)42-69)37-49-29-17-19-35-57(49)59(65)60-58-36-20-18-30-50(58)38-56(66(60)72)40-68-62(46-23-7-2-8-24-46)64(48-27-11-4-12-28-48)70-43-53-33-15-16-34-54(53)44-70/h1-40,61-64,71-72H,41-44H2/t61-,62-,63-,64-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKVCRKEUHNDTA-FDKJUCSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(C3=CC=CC=C3)C(C4=CC=CC=C4)N=CC5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C=NC(C9=CC=CC=C9)C(C1=CC=CC=C1)N1CC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CN1[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N=CC5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C=N[C@H](C9=CC=CC=C9)[C@@H](C1=CC=CC=C1)N1CC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H54N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is distinguished by its isoindolin-2-yl-diphenylethyliminomethyl substituents. Below is a comparative analysis with analogous bis-naphthol derivatives:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Type Molecular Weight CAS Number Price (Per 100 mg)
Target Compound Isoindolin-2-yl-diphenylethyliminomethyl Not Provided Not Provided Not Available
(R)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol Triphenylsilyl 803.09 111822-69-6 JPY 42,700 (~€267)
(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol Phenyl 438.16 75684-93-4 €94.00
(R)-3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-bi-2-naphthol Triisopropylphenyl 690.99 247123-09-7 Not Provided
(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol Bis(trifluoromethyl)phenyl 710.51 849939-13-5 Not Provided

Key Observations :

  • Substituent Bulk : The target compound’s substituents are significantly bulkier than phenyl or triphenylsilyl groups, likely increasing steric hindrance and molecular weight (estimated >800 g/mol).
  • Price Trends : Triphenylsilyl derivatives (JPY 42,700/100 mg ) are far costlier than phenyl analogs (€94/100 mg ), reflecting synthetic complexity or reagent scarcity.
  • Electronic Effects : Bis(trifluoromethyl)phenyl groups in introduce strong electron-withdrawing effects, contrasting with the electron-rich isoindolin-2-yl moiety in the target compound.

Stereochemical and Functional Differences

  • Stereoisomerism : The target compound’s (R) configuration and (1R,2R) stereochemistry in its substituents may enhance enantioselectivity in catalytic applications compared to simpler R/S isomers (e.g., triphenylsilyl derivatives in ).

Key Observations :

  • The target compound’s melting point is expected to exceed 287°C due to increased molecular rigidity from substituents.
  • Safety data for the target compound are unavailable, but analogs like highlight risks of skin/eye irritation and acute toxicity.

Preparation Methods

Synthesis of Isoindolin-2-yl Derivatives

A key precursor, isoindolin-2-yl derivatives, is synthesized through a nickel-catalyzed amidoalkylation reaction of γ-hydroxy lactams. The reaction conditions typically involve:

Parameter Details
Catalyst Ni(ClO4)2·6H2O (10 mol %)
Substrates γ-Hydroxy lactams and ketones or nucleophiles
Solvent 1,2-Dichloroethane (DCE)
Temperature 100 °C
Reaction Time 3 to 8 hours
Yield Range 82–96%

The nickel catalyst acts as a Lewis acid to activate the hydroxyl group, facilitating the formation of reactive acyliminium ions, which then undergo nucleophilic attack by various carbon and heteroatom nucleophiles to yield substituted isoindolinones in good to excellent yields.

Functionalization of 1,1'-bi-2-naphthol

The bi-naphthol core is protected and functionalized to introduce reactive groups at the 3,3' positions. A representative method involves:

  • Protection of hydroxyl groups as methoxymethyl ethers using chloromethyl methyl ether in the presence of N,N-diisopropylethylamine in anhydrous dichloromethane at low temperature.
  • The reaction is monitored by TLC and involves careful temperature control to avoid side reactions.
  • After completion, the reaction mixture is worked up by aqueous extraction and chromatographic purification to isolate the protected intermediate.

This protected intermediate is then subjected to selective functionalization at the 3,3' positions, enabling later condensation with amine derivatives.

Formation of the Bis-imino Bi-naphthol Compound

The final step involves condensation of the chiral amine (derived from the isoindolin-2-yl diphenylethyl moiety) with the functionalized bi-naphthol aldehyde or equivalent. This step typically proceeds via:

  • Mixing the amine and aldehyde in an appropriate solvent under inert atmosphere.
  • Gentle heating or stirring to promote imine bond formation.
  • Purification by chromatography or recrystallization to obtain the pure bis-imino compound.

This condensation yields the target this compound with high stereochemical fidelity, essential for its catalytic applications.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Yield/Outcome
1. Synthesis of isoindolin-2-yl derivatives Ni-catalyzed amidoalkylation of γ-hydroxy lactams Ni(ClO4)2·6H2O, DCE, 100 °C, 3-8 h 82–96% yields of isoindolinones
2. Protection and functionalization of bi-naphthol Methoxymethyl protection, selective 3,3' functionalization Chloromethyl methyl ether, DIPEA, CH2Cl2, 0-23 °C Isolated protected bi-naphthol intermediate
3. Condensation to form bis-imino compound Reaction of chiral amine with functionalized bi-naphthol Solvent, inert atmosphere, gentle heating High purity bis-imino bi-naphthol

Research Findings and Considerations

  • The nickel-catalyzed amidoalkylation method is notable for its broad substrate scope, functional group tolerance, and high yields, making it a robust route for preparing isoindolinyl intermediates.
  • Protection of bi-naphthol hydroxyl groups is critical to prevent side reactions and ensure selective functionalization at the 3,3' positions.
  • The stereochemistry of the chiral amine precursor must be rigorously controlled to maintain the enantiopurity of the final bis-imino ligand, which directly impacts its catalytic performance.
  • Purification steps such as column chromatography and recrystallization are essential to obtain the compound in high purity suitable for sensitive asymmetric catalysis applications.

Q & A

Basic Questions

Q. How can the synthesis of (R)-3,3'-Bis[]-1,1'-bi-2-naphthol be optimized to achieve high enantiomeric purity?

  • Methodological Answer : Optimizing enantiomeric excess (ee) requires careful selection of chiral auxiliaries and reaction conditions. For example, sterically bulky substituents (e.g., triphenylsilyl groups) on the binaphthol core can enhance stereochemical control during imine formation . Purification via recrystallization or chiral chromatography (e.g., using cellulose-based columns) is critical to isolate the desired enantiomer . Monitoring reaction progress with chiral HPLC or circular dichroism (CD) spectroscopy ensures real-time assessment of ee .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chiral properties?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration and confirms stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and detect diastereomeric impurities (e.g., splitting of peaks for chiral centers) .
  • Chiral HPLC : Quantifies enantiomeric ratios using chiral stationary phases .
  • Melting point analysis : Deviations from literature values (e.g., 287°C for similar binaphthol derivatives) may indicate impurities .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powder .
  • Storage : Keep in a cool, dry environment (<25°C) away from oxidizers and acids to prevent decomposition .

Advanced Research Questions

Q. How can this compound be applied as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : The binaphthol backbone and isoindolin-2-yl groups provide a rigid, chiral environment for coordinating metal catalysts (e.g., Ru or Rh). For example:

  • Asymmetric hydrogenation : Test catalytic activity in reducing prochiral ketones, monitoring ee via GC-MS .
  • Reaction optimization : Vary metal precursors (e.g., RuCl3_3) and solvent polarity to enhance turnover frequency .
  • Comparative studies : Benchmark against established ligands (e.g., BINAP) to evaluate enantioselectivity differences .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Identify substituent effects : Minor structural variations (e.g., triphenylsilyl vs. phenyl groups) can alter NMR chemical shifts or UV-Vis absorption .
  • Batch consistency analysis : Use mass spectrometry to detect trace impurities (e.g., unreacted intermediates) .
  • Replicate conditions : Ensure identical reaction parameters (temperature, solvent purity) to minimize variability .

Q. What computational methods predict the chiral behavior of this compound in complex reaction systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state geometries to rationalize enantioselectivity trends .
  • Molecular docking : Simulate ligand-metal interactions to guide catalyst design .
  • Solvent modeling : Use COSMO-RS to predict solvent effects on reaction pathways .

Key Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Advanced questions emphasize experimental design, data analysis, and interdisciplinary methods (e.g., synthesis + computation).
  • Citations align with evidence IDs to ensure traceability and authority.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol
Reactant of Route 2
(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol

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